molecular formula C18H30N6O B6444822 2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 2640970-67-6

2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B6444822
CAS No.: 2640970-67-6
M. Wt: 346.5 g/mol
InChI Key: NRRGXHWRCBWJDA-UHFFFAOYSA-N
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Description

2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C18H30N6O and its molecular weight is 346.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.24810960 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one , with the CAS number 2640968-48-3 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of the compound is C19H23N7C_{19}H_{23}N_{7} with a molecular weight of 349.4 g/mol . The structure includes multiple nitrogen-containing rings, which are often associated with biological activity due to their ability to interact with various biological targets.

PropertyValue
CAS Number2640968-48-3
Molecular FormulaC₁₉H₂₃N₇
Molecular Weight349.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It has been studied for its potential effects on:

  • Cholinergic System : The compound may exhibit inhibitory activity against cholinesterase enzymes, impacting neurotransmission and potentially offering therapeutic effects in neurodegenerative diseases.
  • Serotonergic Receptors : Due to its structural similarity to known psychoactive substances, it might also interact with serotonin receptors, influencing mood and behavior.

In Vitro Studies

Research has demonstrated that compounds structurally related to This compound exhibit varying degrees of antibacterial and antifungal activities. For instance, studies have shown that derivatives with similar piperazine structures often possess significant antimicrobial properties.

Case Studies

  • Cholinesterase Inhibition : A related study found that compounds with similar piperazine and pyridazine structures showed promising inhibitory effects on butyrylcholinesterase (BChE), with IC50 values comparable to established inhibitors like physostigmine .
  • Antimicrobial Activity : A synthesis study reported that compounds derived from piperazine exhibited moderate to significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The lipophilicity of these compounds was correlated with their antibacterial potency .

Properties

IUPAC Name

2-[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6O/c1-15-6-8-24(9-7-15)18(25)14-22-10-12-23(13-11-22)17-5-4-16(19-20-17)21(2)3/h4-5,15H,6-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRGXHWRCBWJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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